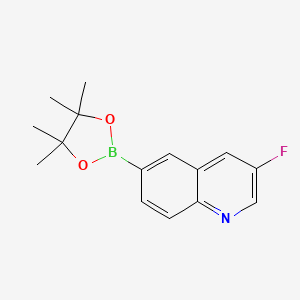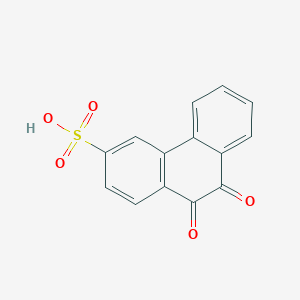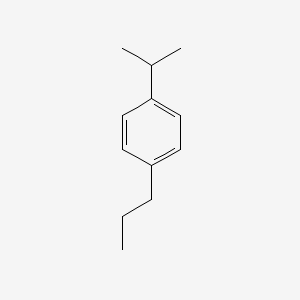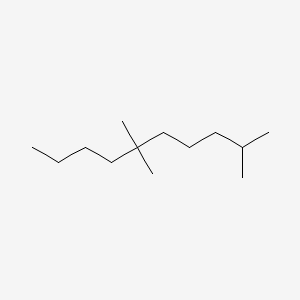
2,6,6-Trimethyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethyldecane is a branched alkane with the molecular formula C13H28. It is a hydrocarbon consisting of a decane backbone with three methyl groups attached at the 2nd and 6th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6,6-Trimethyldecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of decane with methylating agents under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic cracking and hydrocracking of petroleum fractions. These processes involve breaking down larger hydrocarbon molecules into smaller ones, followed by selective methylation to achieve the desired structure. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-Trimethyldecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by removing methyl groups.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution: Halogenation reactions often use halogens like chlorine or bromine, with ultraviolet light or heat to initiate the reaction.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethyldecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studies have explored its role as a potential biomarker for certain metabolic processes in plants and microorganisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used as a solvent in the formulation of paints, coatings, and adhesives due to its low volatility and good solvency properties.
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethyldecane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or cellular components, influencing metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2,6,6-Trimethyldecane can be compared with other similar compounds, such as:
2,6,8-Trimethyldecane: Another branched alkane with methyl groups at different positions, leading to variations in physical and chemical properties.
2,4,6-Trimethyldecane: Similar structure but with methyl groups at the 2nd, 4th, and 6th positions, resulting in different reactivity and applications.
2,5,6-Trimethyldecane: A compound with methyl groups at the 2nd, 5th, and 6th positions, showing unique properties compared to this compound.
The uniqueness of this compound lies in its specific branching pattern, which influences its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions.
Eigenschaften
CAS-Nummer |
62108-24-1 |
|---|---|
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
2,6,6-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-7-10-13(4,5)11-8-9-12(2)3/h12H,6-11H2,1-5H3 |
InChI-Schlüssel |
NZNSYLJOHCLJIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


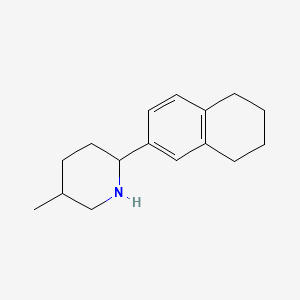


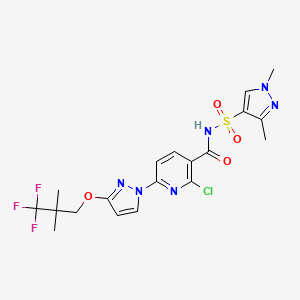


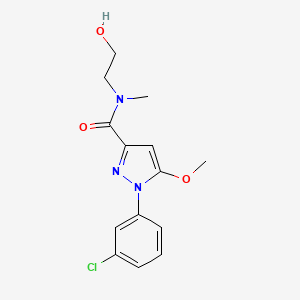

![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
